
3-スルファニルブタン-1-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Sulfanylbutan-1-ol: is an organic compound with the molecular formula C4H10OS. It is a thiol-containing alcohol, characterized by the presence of both a hydroxyl group (-OH) and a sulfanyl group (-SH) on a butane backbone. This compound is known for its distinctive odor and is found in various natural sources, including coffee, passion fruit juice, beer, and even domestic cat urine .
科学的研究の応用
3-Sulfanylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological systems, particularly in the context of its presence in natural sources like coffee and passion fruit juice.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
作用機序
Target of Action
3-Sulfanylbutan-1-ol is a volatile organic compound found in various natural sources such as coffee, passion fruit juice, beer, and domestic cat urine . It is an alkanethiol that is butane substituted at position 1 by a hydroxy group and at position 3 by methyl and sulfanyl groups
Mode of Action
As a volatile organic compound, it may interact with olfactory receptors, contributing to the aroma and flavor profiles of the substances in which it is found .
Biochemical Pathways
3-Sulfanylbutan-1-ol is involved in the biochemical pathways of several species. In the domestic cat (Felis catus), it is a metabolite found in urine . It is also a metabolite in Coffea arabica (coffee), Poncirus trifoliata, and Lynx rufus
Result of Action
The result of the action of 3-Sulfanylbutan-1-ol is primarily observed in its contribution to the aroma and flavor profiles of the substances in which it is found. In domestic cats, it is a major male sex recognition pheromone .
準備方法
Synthetic Routes and Reaction Conditions: 3-Sulfanylbutan-1-ol can be synthesized through several methods. One common approach involves the reaction of butan-1-ol with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield 3-sulfanylbutan-1-ol.
Industrial Production Methods: In an industrial setting, the production of 3-sulfanylbutan-1-ol may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the purification of the compound can be achieved through distillation or chromatography techniques .
化学反応の分析
Types of Reactions: 3-Sulfanylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The hydroxyl group can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Alkanes.
Substitution: Halides, amines.
類似化合物との比較
3-Methyl-3-sulfanylbutan-1-ol: This compound has a similar structure but includes a methyl group at the third position, which can influence its reactivity and applications.
2-Methyl-3-sulfanylbutan-1-ol: Another similar compound with a methyl group at the second position, affecting its chemical properties and uses.
Uniqueness: 3-Sulfanylbutan-1-ol is unique due to its specific combination of a hydroxyl and a sulfanyl group on a butane backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in different scientific and industrial applications .
特性
IUPAC Name |
3-sulfanylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-4(6)2-3-5/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRRYVOQWOVNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31030-39-4 |
Source


|
| Record name | MERCAPTO-BUTANOL/3- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of 3-Sulfanylbutan-1-ol in the context of wine aroma?
A: 3-Sulfanylbutan-1-ol is a volatile sulfur compound that contributes to the complex aroma profile of wines, particularly those affected by Botrytis cinerea (noble rot). While present in lower concentrations than other volatile thiols like 3-sulfanylhexan-1-ol, it has been identified as a potential contributor to the overall aroma of botrytized sweet wines. []
Q2: Besides wine, are there other natural sources of 3-Sulfanylbutan-1-ol?
A: Yes, 3-Sulfanylbutan-1-ol has been identified in various natural sources besides grapes and wine. It is a significant contributor to the characteristic odor of cat urine. [] Additionally, it has been found in coffee, passion fruit, and the peel of P. trifoliata (a citrus relative). []
Q3: How does the presence of Botrytis cinerea influence the levels of 3-Sulfanylbutan-1-ol and other related compounds in wine?
A: Research suggests that 3-Sulfanylbutan-1-ol, along with other sulfanylalcohols like 3-sulfanylpentan-1-ol and 3-sulfanylheptan-1-ol, are not detectable in grape must but are formed during the fermentation process. Importantly, the concentrations of these compounds are significantly higher in wines produced from grapes infected with Botrytis cinerea. This suggests that the fungus plays a crucial role in the formation of these aroma compounds, contributing to the unique sensory profile of botrytized wines. []
Q4: Are there any known precursors to 3-Sulfanylbutan-1-ol in plants?
A: Research on P. trifoliata suggests that 3-Sulfanylbutan-1-ol and its related alkanoate esters could be derived from cysteine-S-conjugates. Specifically, S-(3-hydroxy-1,1-dimethylpropyl)-L-cysteine was identified in the fruit peel and is a plausible precursor. [] This finding provides insight into the biosynthetic pathways of this compound in plants.
Q5: Has 3-Sulfanylbutan-1-ol been investigated in other biological contexts?
A: Yes, beyond its presence in food and beverages, research has explored the role of 3-Sulfanylbutan-1-ol in human axillary odor. It, along with other sulfanylalkanols, is found in human axilla secretions and contributes to the characteristic odor when broken down by bacteria. Studies have identified Corynebacterium species as capable of cleaving cysteine conjugates, potentially serving as precursors to these odoriferous thiols. []
Q6: Are there analytical methods for quantifying 3-Sulfanylbutan-1-ol in complex mixtures?
A: Yes, researchers utilize Gas Chromatography coupled with a Pulsed Flame Photometric Detector (GC-PFPD) for the identification and quantification of 3-Sulfanylbutan-1-ol and other volatile thiols in complex matrices like wine. This technique provides the sensitivity and selectivity needed to measure these compounds at their low naturally occurring concentrations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
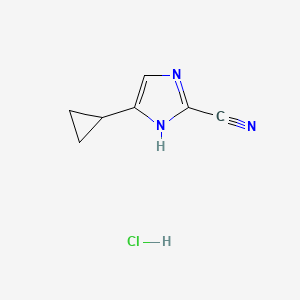
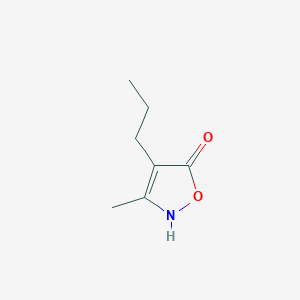
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2424901.png)
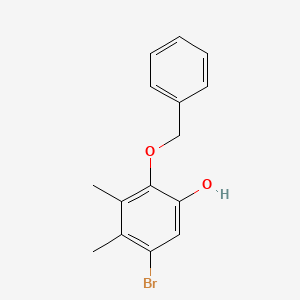
![ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2424903.png)
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2424904.png)
![1-({1-[2-(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2424907.png)
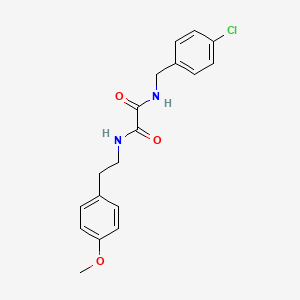
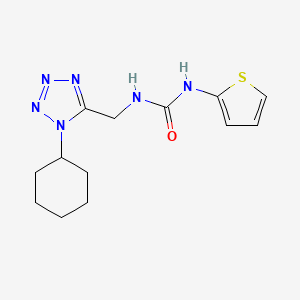
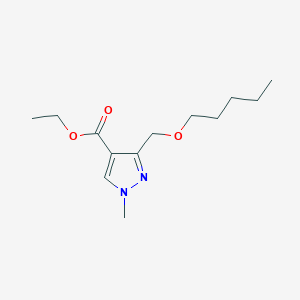
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2424912.png)
![N-{[4-(2-fluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2424913.png)
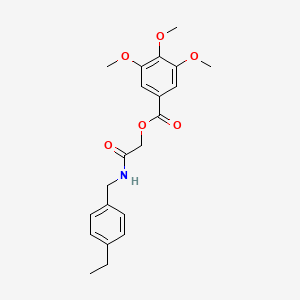
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2424917.png)
